molecular formula C12H13IO5 B1404147 2-((Ethoxycarbonyl)methoxy)-5-iodobenzoic acid methyl ester CAS No. 705262-57-3

2-((Ethoxycarbonyl)methoxy)-5-iodobenzoic acid methyl ester

Cat. No.: B1404147
CAS No.: 705262-57-3
M. Wt: 364.13 g/mol
InChI Key: HNLSXFFRAGMWMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((Ethoxycarbonyl)methoxy)-5-iodobenzoic acid methyl ester is an organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of an ethoxycarbonyl group, a methoxy group, and an iodine atom attached to the benzoic acid core. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((Ethoxycarbonyl)methoxy)-5-iodobenzoic acid methyl ester typically involves the esterification of 5-iodosalicylic acid with methanol in the presence of an acid catalyst. The reaction proceeds as follows:

    Esterification: 5-iodosalicylic acid is reacted with methanol in the presence of sulfuric acid as a catalyst to form 5-iodosalicylic acid methyl ester.

    Ethoxycarbonylation: The resulting ester is then treated with ethyl chloroformate in the presence of a base such as triethylamine to introduce the ethoxycarbonyl group, yielding this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Types of Reactions:

    Substitution Reactions: The iodine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Ester Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Ester Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, products such as 2-((Ethoxycarbonyl)methoxy)-5-aminobenzoic acid methyl ester or 2-((Ethoxycarbonyl)methoxy)-5-thiobenzoic acid methyl ester.

    Hydrolysis Products: 2-((Ethoxycarbonyl)methoxy)-5-iodobenzoic acid and methanol.

    Oxidation Products: Quinones derived from the benzoic acid core.

    Reduction Products: Hydroquinones derived from the benzoic acid core.

Scientific Research Applications

2-((Ethoxycarbonyl)methoxy)-5-iodobenzoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

    Biology: Employed in the development of radiolabeled compounds for imaging studies due to the presence of the iodine atom.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can be activated in specific biological environments.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((Ethoxycarbonyl)methoxy)-5-iodobenzoic acid methyl ester involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors due to its structural features. The iodine atom can facilitate binding to specific sites on proteins.

    Pathways Involved: The compound can participate in metabolic pathways involving ester hydrolysis and oxidation-reduction reactions. It can also act as a substrate for enzymes involved in nucleophilic substitution reactions.

Comparison with Similar Compounds

  • 2-((Methoxycarbonyl)methoxy)-5-iodobenzoic acid methyl ester
  • 2-((Ethoxycarbonyl)methoxy)-4-iodobenzoic acid methyl ester
  • 2-((Ethoxycarbonyl)methoxy)-5-bromobenzoic acid methyl ester

Comparison:

  • Structural Differences: The position and type of substituents on the benzoic acid core can vary, leading to differences in reactivity and properties.
  • Reactivity: Compounds with different halogen atoms (e.g., bromine instead of iodine) may exhibit different reactivity in substitution reactions.
  • Applications: While similar compounds may have overlapping applications, the presence of specific substituents can make certain compounds more suitable for particular research or industrial purposes.

This detailed article provides a comprehensive overview of 2-((Ethoxycarbonyl)methoxy)-5-iodobenzoic acid methyl ester, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 2-(2-ethoxy-2-oxoethoxy)-5-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13IO5/c1-3-17-11(14)7-18-10-5-4-8(13)6-9(10)12(15)16-2/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLSXFFRAGMWMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)I)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13IO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Reflux a mixture of 2-hydroxy-5-iodo-benzoic acid methyl ester (TCI; 5.5 g, 20 mmol) and ethyl bromoacetate (Aldrich; 6.7 g, 40 mmol) in acetone (60 mL) in the presence of potassium (5.5 g, 40 mmol) for 3 h. Filter out the solid and evaporate acetone to give a white residue. Dissolve the residue in ethyl acetate and wash with brine. Evaporate the solvent in vacuum to give final product as a white solid (7 g, 96%). MS (electrospray, m/z) 365 (M+1). 1H NMR (400 MHz, CDCl3) δ 8.1 (d, J=2.0 Hz, 1H), 7.70 (dd, J=8.8, 2.8 Hz, 1H), 6.6 (d, J=8.8 Hz, 1H), 4.68 (s, 2H), 4.3 (q, J=6.8 Hz, 2H), 3.9 (s, 1H), 1.3 (t, J=6.8 Hz, 3H).
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((Ethoxycarbonyl)methoxy)-5-iodobenzoic acid methyl ester
Reactant of Route 2
Reactant of Route 2
2-((Ethoxycarbonyl)methoxy)-5-iodobenzoic acid methyl ester
Reactant of Route 3
Reactant of Route 3
2-((Ethoxycarbonyl)methoxy)-5-iodobenzoic acid methyl ester
Reactant of Route 4
Reactant of Route 4
2-((Ethoxycarbonyl)methoxy)-5-iodobenzoic acid methyl ester
Reactant of Route 5
Reactant of Route 5
2-((Ethoxycarbonyl)methoxy)-5-iodobenzoic acid methyl ester
Reactant of Route 6
Reactant of Route 6
2-((Ethoxycarbonyl)methoxy)-5-iodobenzoic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.